molecular formula C14H19N5O2S B5995413 N-(Cyclohexylmethyl)-4-(1H-1,2,3,4-tetrazol-1-YL)benzene-1-sulfonamide

N-(Cyclohexylmethyl)-4-(1H-1,2,3,4-tetrazol-1-YL)benzene-1-sulfonamide

Cat. No.: B5995413
M. Wt: 321.40 g/mol
InChI Key: VDWXDPCZXLNOOF-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-4-(1H-1,2,3,4-tetrazol-1-YL)benzene-1-sulfonamide is a synthetic organic compound that features a tetrazole ring, a benzene sulfonamide group, and a cyclohexylmethyl substituent

Properties

IUPAC Name

N-(cyclohexylmethyl)-4-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c20-22(21,16-10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)19-11-15-17-18-19/h6-9,11-12,16H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWXDPCZXLNOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-4-(1H-1,2,3,4-tetrazol-1-YL)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Sulfonamide Formation: The benzene sulfonamide group can be introduced by reacting a benzene derivative with sulfonyl chloride in the presence of a base.

    Cyclohexylmethyl Substitution: The final step involves the alkylation of the tetrazole-benzene sulfonamide intermediate with cyclohexylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexylmethyl group.

    Reduction: Reduction reactions could target the sulfonamide group or the tetrazole ring.

    Substitution: The benzene ring and the tetrazole ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or a reduced tetrazole.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and sulfonamide group are known to participate in hydrogen bonding and other non-covalent interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar compounds include other tetrazole-containing sulfonamides and cyclohexylmethyl derivatives. Compared to these, N-(Cyclohexylmethyl)-4-(1H-1,2,3,4-tetrazol-1-YL)benzene-1-sulfonamide may offer unique properties such as enhanced stability, specific binding affinity, or improved pharmacokinetic profiles.

List of Similar Compounds

  • 4-(1H-1,2,3,4-Tetrazol-1-YL)benzenesulfonamide
  • N-(Cyclohexylmethyl)-4-aminobenzenesulfonamide
  • 4-(1H-1,2,3,4-Tetrazol-1-YL)benzene-1-sulfonyl chloride

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